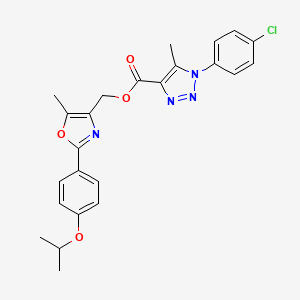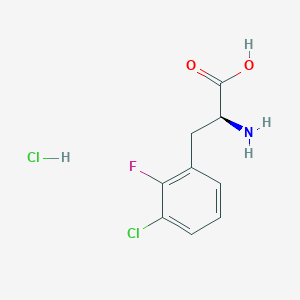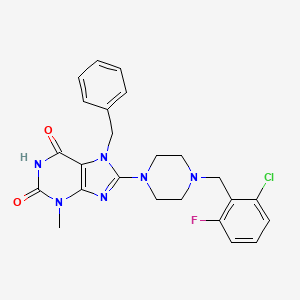
5-Bromo-7-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methoxyisoquinoline is a chemical compound that is widely used in scientific research. It is a derivative of isoquinoline, which is a heterocyclic aromatic compound. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis Techniques : 5-Bromo-7-methoxyisoquinoline has been synthesized through various methods, including Jackson's modification of the Pomeranz-Fritsch ring synthesis. This process led to the creation of compounds like 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4- tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline (Armengol, Helliwell, & Joule, 2000).
Molecular Structure Analysis : The study of the crystal structure of compounds related to 5-Bromo-7-methoxyisoquinoline, such as secondary amine-BH3 complexes, has been conducted, providing insights into their molecular configuration (Armengol, Helliwell, & Joule, 2000).
Natural Sources and Derivatives
Isolation from Natural Sources : Derivatives of 5-Bromo-7-methoxyisoquinoline, like brominated tetrahydroisoquinolines, have been isolated from sources like the red alga Rhodomela confervoides. These compounds have been identified and characterized using various spectroscopic methods (Ma et al., 2007).
Semisynthetic Derivatives : Some derivatives of 5-Bromo-7-methoxyisoquinoline have been semisynthesized for potential use in various applications. For example, methyl (-)-3S-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a semisynthetic derivative obtained from natural sources (Ma et al., 2007).
Chemical Synthesis and Modification
Chemical Synthesis Pathways : Several studies have explored the chemical synthesis of compounds related to 5-Bromo-7-methoxyisoquinoline. These include methods like the intramolecular Ullmann reaction and subsequent modifications to create compounds with specific properties (Kametani, Fukumoto, & Fujihara, 1972).
Modifications for Specific Properties : Research has been conducted to modify 5-Bromo-7-methoxyisoquinoline derivatives to achieve certain chemical properties. For instance, employing the Skraup reaction has been used to prepare various hydroxyquinolines, demonstrating the versatility of this compound in chemical synthesis (Li, Kung, & Griffith, 2010).
Pharmaceutical Research
Role in Drug Discoveries : 5-Bromo-7-methoxyisoquinoline and its derivatives have been key intermediates in drug discovery processes. Improvements in the synthetic routes of these compounds, such as the introduction of telescoping processes, have enhanced their production efficiency, crucial for medicinal research (Nishimura & Saitoh, 2016).
Cytotoxic Evaluation : Some derivatives of 5-Bromo-7-methoxyisoquinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Delgado et al., 2012).
Eigenschaften
IUPAC Name |
5-bromo-7-methoxyisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSAFYZRCURIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methoxyisoquinoline | |
CAS RN |
1824478-07-0 |
Source


|
| Record name | 5-bromo-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)


![4-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396598.png)
![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)


![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)
